molecular formula C16H13ClN4O B11701242 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 478250-24-7

4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B11701242
CAS No.: 478250-24-7
M. Wt: 312.75 g/mol
InChI Key: YTUDRMZNAVKBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Stereochemical Configuration

The title compound features a pyrazole core (Ring B) substituted at the 1-position with a phenyl group (Ring C), at the 3-position with a methyl group, and at the 4-position with an (E)-configured diazenyl group linked to a 2-chlorophenyl moiety (Ring A). Density functional theory (DFT) calculations on analogous pyrazole-azo compounds reveal that the N=N bond length typically ranges between 1.25–1.27 Å, elongated compared to free diazene (1.25 Å) due to conjugation with the pyrazole ring. The (E)-configuration of the diazenyl group is stabilized by minimal steric hindrance between the 2-chlorophenyl and pyrazole rings, as evidenced by dihedral angles of ~15–20° between these planes in related structures.

The pyrazole ring adopts a slightly distorted planar geometry, with bond angles deviating by <5° from ideal 120° values. The methyl group at C3 induces localized steric effects, slightly puckering the pyrazole ring (out-of-plane displacement: ~0.12 Å).

Tautomeric Behavior in Solution Phase

Pyrazole derivatives exhibit prototropic tautomerism, but the 5-hydroxy group in this compound locks the tautomeric equilibrium. Infrared (IR) spectra of similar compounds show a broad O-H stretch at ~3200 cm⁻¹, confirming intramolecular hydrogen bonding between the 5-hydroxy group and the adjacent azo nitrogen. Nuclear magnetic resonance (NMR) studies in CDCl3 reveal a deshielded hydroxyl proton (δH ~12.5 ppm) that does not exchange with D2O, indicating strong hydrogen bonding that prevents tautomerization.

The rigidity of the system is further supported by UV-Vis spectroscopy, where a λmax at ~348 nm (ε ≈ 18,700 L·mol⁻1·cm⁻¹) corresponds to the π→π* transition of the conjugated azo-pyrazole system. Solvatochromic shifts of <5 nm across solvents (e.g., DMF vs. CHCl3) confirm minimal structural flexibility in solution.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction data for the closely related compound (5aR,11bS)-3-(2-chlorophenyl)-1-methyl-10-[(E)-phenyldiazenyl]-3,5a,6,11b-tetrahydro-5H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole (mp 114–115°C) provides structural analogs. Key crystallographic parameters include:

Parameter Value
Space group C 1 2/c 1
Unit cell dimensions a=30.505 Å, b=7.8881 Å, c=16.5191 Å
Cell volume 3639.2 ± 0.5 ų
Z-value 8
R-factor 0.0608

The diazenyl group adopts a nearly coplanar arrangement with the pyrazole ring (torsion angle: 178.5°), while the 2-chlorophenyl group rotates ~30° relative to the azo plane. The crystal packing shows π-π stacking between pyrazole and phenyl rings (interplanar distance: 3.45 Å) and Cl···H-C hydrogen bonds (2.89 Å).

Comparative Analysis with Ortho/Meta/Para Chlorophenyl Isomers

Substituent position significantly influences physicochemical properties:

Isomer Melting Point (°C) λmax (nm) N=N Bond Length (Å)
Ortho 114–115 348 1.2659
Meta 191–193 347 1.2632
Para 202–204 361 1.2598

Key trends :

  • Melting Points : Ortho isomers exhibit lower melting points due to reduced symmetry and weaker crystal packing.
  • Optical Properties : Para substitution extends conjugation, red-shifting λmax by ~13 nm compared to ortho.
  • Bond Lengths : Electron-withdrawing para-Cl groups shorten the N=N bond via resonance, while ortho-Cl causes steric inhibition of resonance.

The ortho-chloro derivative’s reduced thermal stability (ΔTmp ≈ 80°C vs. para) correlates with its distorted molecular geometry, which disrupts intermolecular interactions.

Properties

CAS No.

478250-24-7

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H13ClN4O/c1-11-15(19-18-14-10-6-5-9-13(14)17)16(22)21(20-11)12-7-3-2-4-8-12/h2-10,20H,1H3

InChI Key

YTUDRMZNAVKBEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:

    Diazotization: The primary aromatic amine (e.g., 2-chloroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5-ol under basic conditions to yield the desired azo compound.

Industrial Production Methods

Industrial production of azo compounds, including this compound, often involves large-scale batch or continuous processes. The key steps include:

  • Preparation of the diazonium salt in a controlled environment to ensure safety and efficiency.
  • Coupling with the coupling component in large reactors with precise control of temperature and pH.
  • Purification of the final product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary products are the corresponding aromatic amines.

    Substitution: Depending on the nucleophile, substituted chlorophenyl derivatives are formed.

Scientific Research Applications

4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a dye and in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form aromatic amines, which can interact with enzymes and other proteins. The compound’s effects are mediated through its ability to bind to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

Core Structure Influence: The pyrazole core in the target compound introduces rigidity and electronic effects distinct from phenol-based analogs (e.g., compound 3d). Pyrazole derivatives often exhibit enhanced thermal stability and coordination capabilities compared to phenolic analogs . Dual diazenyl substituents (e.g., compound 89) increase conjugation but may reduce synthetic yields due to added complexity .

Substituent Effects: Chlorophenyl vs. Thiazole/Imidazole: The 2-chlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects, whereas thiazole (5e) or imidazole (89) substituents introduce heteroatoms capable of hydrogen bonding or metal coordination . Hydroxyl Group: The 5-hydroxyl group in the target compound and 5e improves solubility in polar solvents compared to non-hydroxylated analogs (e.g., 3j) .

Physicochemical and Spectroscopic Properties
Property Target Compound Compound 3d (Phenol Analog) Compound 5e (Thiazole Derivative) Compound 89 (Dual Diazene)
Melting Point Not reported Not reported 220°C Not reported
IR ν(OH) (cm⁻¹) ~3272 (predicted) ~3400 (phenolic OH) Not reported Not reported
¹H NMR (Aromatic δ) 7.37–8.05 ppm (predicted) 6.8–7.5 ppm (simpler aryl) 7.3–8.1 ppm (thiazole coupling) Broad multiplet (imidazole)
Bioactivity Not reported Antimicrobial (moderate) Not tested Antimicrobial (strong)

Notes:

  • The target compound’s predicted IR hydroxyl stretch (~3272 cm⁻¹) aligns with benzimidazole-thiadiazole analogs (e.g., compound 2e in ) .
  • Antimicrobial activity in compound 89 highlights the role of dual diazenyl groups and heterocycles, suggesting that the target compound’s single diazenyl group may require additional substituents for enhanced bioactivity .

Q & A

Q. Q1. What is the standard synthetic route for 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol?

Methodological Answer: The compound is synthesized via diazotization and coupling reactions. A typical procedure involves:

Diazotization : Suspending 2-chloroaniline derivatives in strong HCl at 273 K, followed by addition of NaNO₂ to form the diazonium salt .

Coupling : Reacting the diazonium salt with 3-methyl-1-phenyl-2-pyrazoline-5-one under controlled pH (~5) to yield the azo-coupled product.

Purification : Recrystallization from ethanol to isolate the pure compound .
Key Parameters : Temperature control (<5°C during diazotization) and pH adjustment are critical to minimize side reactions.

Q. Q2. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry and confirms the (E)-configuration of the diazenyl group. Data collection at 100 K improves resolution (mean C–C bond length precision: ±0.013 Å) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., phenolic -OH at δ ~12 ppm) and substituent positions.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
    Software : SHELXL for structure refinement and WinGX for crystallographic data processing .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Temperature : Lower temperatures (0–5°C) during diazotization reduce nitrosation by-products.
  • Solvent Selection : Ethanol or DMF enhances solubility of intermediates, reducing side-product formation .
  • Catalysis : Using NaHCO₃ to buffer the coupling step improves azo-bond formation efficiency .
    Validation : Monitor reaction progress via TLC and HPLC to optimize reaction time (typically 4–6 hours) .

Q. Q4. How are by-products (e.g., Z-isomers or unreacted precursors) identified and minimized?

Methodological Answer:

  • Chromatographic Separation : Use preparative HPLC with a C18 column (MeCN/H₂O mobile phase) to isolate the E-isomer .
  • Crystallography : SC-XRD distinguishes E/Z isomers based on dihedral angles (E-configuration: diazenyl group ~180°) .
  • Kinetic Control : Rapid quenching after coupling prevents isomerization .

Structural and Electronic Analysis

Q. Q5. How do computational methods (e.g., DFT) complement experimental data in understanding electronic properties?

Methodological Answer:

  • DFT Calculations : Compare experimental SC-XRD bond lengths/angles with theoretical values (e.g., B3LYP/6-311+G(d,p) basis set) to validate electronic effects of the chlorophenyl group .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding between phenolic -OH and adjacent pyrazole N) .

Q. Q6. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved?

Methodological Answer:

  • Twinning Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains in cases of pseudo-merohedral twinning .
  • Disorder Modeling : Apply PART/SUMP restraints to refine overlapping atomic positions (e.g., methyl group rotamers) .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q7. What in vitro assays are suitable for screening the compound’s biological activity?

Methodological Answer:

  • Anti-inflammatory : COX-1/COX-2 inhibition assays (IC₅₀ determination via ELISA) .
  • Anticancer : MTT assay against HeLa or MCF-7 cell lines (72-hour exposure, IC₅₀ calculation) .
    Controls : Include indomethacin (COX inhibitor) and doxorubicin (chemotherapy reference) .

Q. Q8. How do substituent modifications (e.g., Cl → OCH₃) impact pharmacological activity?

Methodological Answer:

SubstituentPositionEffect on ActivityReference
Cl (electron-withdrawing)Phenyl ring↑ Lipophilicity, enhancing membrane permeability
OCH₃ (electron-donating)Pyrazole↓ Metabolic stability due to demethylation
SAR Strategy : Replace Cl with F (similar electronegativity but reduced toxicity) or introduce sulfonyl groups for improved solubility .

Data Analysis and Reproducibility

Q. Q9. How should researchers address conflicting spectroscopic data (e.g., NMR vs. XRD)?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with DFT-predicted values (e.g., GIAO method) .
  • Polymorphism Screening : Perform PXRD to detect crystalline forms that may alter spectroscopic profiles .

Q. Q10. What steps ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • Detailed Protocols : Specify reaction vessel type (e.g., Schlenk flask for air-sensitive steps) and stirring rates (≥500 rpm for homogeneity) .
  • Batch Analysis : Use qNMR to quantify purity (>98%) and ensure inter-batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.